
Trichloro(naphthalen-2-yl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(naphthalen-2-yl)stannane: is an organotin compound with the molecular formula C10H7Cl3Sn It is characterized by the presence of a tin atom bonded to a naphthalene ring and three chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trichloro(naphthalen-2-yl)stannane can be synthesized through the reaction of naphthalen-2-ylmagnesium bromide with tin tetrachloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Trichloro(naphthalen-2-yl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation and Reduction Reactions: The tin atom can undergo oxidation or reduction, leading to different oxidation states and potentially new compounds.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-tin bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin compounds, while oxidation and reduction reactions can produce different tin oxides or reduced tin species.
Wissenschaftliche Forschungsanwendungen
Chemistry: Trichloro(naphthalen-2-yl)stannane is used as a precursor in the synthesis of other organotin compounds. It serves as a building block in the preparation of complex molecules for catalysis and materials science.
Biology and Medicine: Organotin compounds, including this compound, have been studied for their potential biological activities. They exhibit antimicrobial and anticancer properties, making them candidates for drug development and therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics. Its unique chemical properties contribute to the enhancement of material performance.
Wirkmechanismus
The mechanism of action of trichloro(naphthalen-2-yl)stannane involves its interaction with molecular targets, such as enzymes and cellular components. The tin atom can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved include the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Trichloro(phenyl)stannane: Similar in structure but with a phenyl group instead of a naphthalene ring.
Trichloro(methyl)stannane: Contains a methyl group instead of a naphthalene ring.
Trichloro(ethyl)stannane: Features an ethyl group in place of the naphthalene ring.
Uniqueness: Trichloro(naphthalen-2-yl)stannane is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
915696-65-0 |
|---|---|
Molekularformel |
C10H7Cl3Sn |
Molekulargewicht |
352.2 g/mol |
IUPAC-Name |
trichloro(naphthalen-2-yl)stannane |
InChI |
InChI=1S/C10H7.3ClH.Sn/c1-2-6-10-8-4-3-7-9(10)5-1;;;;/h1-3,5-8H;3*1H;/q;;;;+3/p-3 |
InChI-Schlüssel |
PMIUHCUJVRSDFC-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)[Sn](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-nitrophenyl)-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12620349.png)
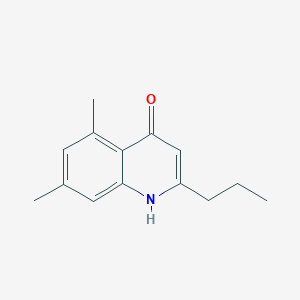
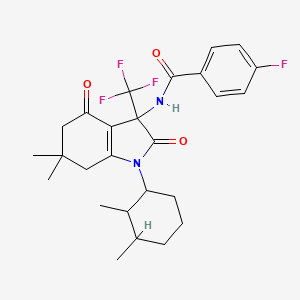
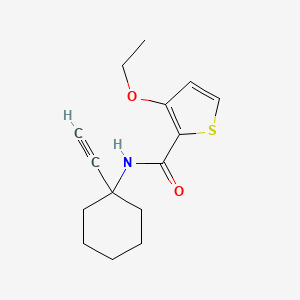
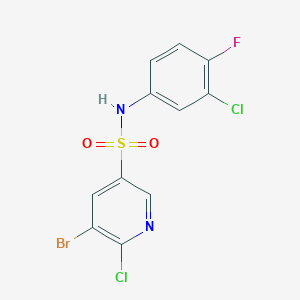
![2-[(Prop-2-en-1-yl)oxy]-2'-propoxy-1,1'-binaphthalene](/img/structure/B12620376.png)
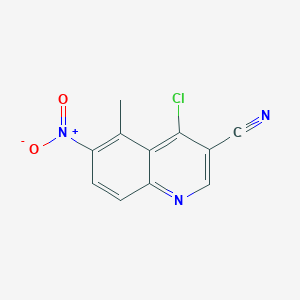
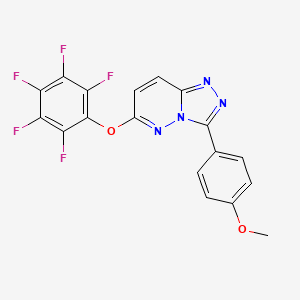
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester](/img/structure/B12620400.png)
![6-(3-Aminopropyl)-9-(1h-indol-2-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B12620405.png)
![1,5-Bis[2-(2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12620409.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-threonine](/img/structure/B12620416.png)

